REACTION_CXSMILES
|
[OH:1]CCN1CCNCC1.C(O)(=O)/C=C/C(O)=O.[Cl:18][C:19]1[S:20][CH:21]=[C:22]2[C:28](N3CCN(CCO)CC3)=[N:27][C:26]3[CH:38]=[CH:39][CH:40]=[CH:41][C:25]=3[O:24][C:23]=12>C1(C)C=CC=CC=1>[Cl:18][C:19]1[S:20][CH:21]=[C:22]2[C:28](=[O:1])[NH:27][C:26]3[CH:38]=[CH:39][CH:40]=[CH:41][C:25]=3[O:24][C:23]=12 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN1CCNCC1
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)O)(=O)O.ClC=1SC=C2C1OC1=C(N=C2N2CCN(CC2)CCO)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is further reacted with 25 ml
|
Name
|
|
Type
|
|
Smiles
|
ClC=1SC=C2C1OC1=C(NC2=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |